molecular formula C5H8N4O B14915148 4-Methoxypyrimidine-2,5-diamine

4-Methoxypyrimidine-2,5-diamine

Cat. No.: B14915148
M. Wt: 140.14 g/mol
InChI Key: SXNDRFUIYGMYDX-UHFFFAOYSA-N
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Description

4-Methoxypyrimidine-2,5-diamine is a chemical compound featuring a pyrimidine ring core, which is a six-membered aromatic heterocycle with two nitrogen atoms . This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and its role as a key building block in drug discovery. Diaminopyrimidine derivatives are extensively investigated for their therapeutic potential. Specifically, the 2,4-diaminopyrimidine core is a recognized pharmacophore in the development of inhibitors for essential enzymes . For instance, such derivatives have been designed and synthesized as inhibitors of microbial dihydrofolate reductase (DHFR), a critical target in the folate pathway for developing anti-tuberculosis agents . Furthermore, structurally similar pyrimidine and pyrimido[4,5-d]pyrimidine compounds are being explored for their efficacy against a range of viruses, including human coronaviruses (HCoVs) such as HCoV-229E, as well as for their anticancer properties . In other research contexts, 2,4,5-trisubstituted pyrimidine analogues have been identified as potent inhibitors of plasmodial kinases (PfGSK3 and PfPK6), presenting a novel approach in antimalarial drug discovery . The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing more complex molecules for these and other research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

4-methoxypyrimidine-2,5-diamine

InChI

InChI=1S/C5H8N4O/c1-10-4-3(6)2-8-5(7)9-4/h2H,6H2,1H3,(H2,7,8,9)

InChI Key

SXNDRFUIYGMYDX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1N)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs 10% palladium on carbon (Pd/C) as the catalyst, with diisopropylethylamine (DIPEA) as a base in a mixed solvent system of ethanol and ethyl acetate (1:1.3 ratio). Hydrogenation proceeds at ambient temperature under a hydrogen balloon for 14 hours, achieving yields of 90–94%. Key parameters include:

Parameter Optimal Value Impact on Yield
Catalyst loading 10 mol% Pd/C <90% → 94%
Solvent ratio EtOH:EtOAc (1:1.3) Prevents side reactions
Reaction time 14 h Complete conversion

Post-reaction workup involves filtration through Celite to remove the catalyst, followed by solvent evaporation and crystallization from ethyl acetate. Nuclear magnetic resonance (NMR) analysis confirms the structure through characteristic signals at δ 8.00 (d, J = 5.7 Hz, H-6) and δ 3.84 (s, OCH₃).

Nucleophilic Aromatic Substitution with Methoxide

Alternative routes utilize nucleophilic displacement of halogen atoms using sodium methoxide. This method is particularly effective when starting from 4,6-dichloropyrimidin-2-amine precursors.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the methoxylation step. A representative procedure involves:

  • Dissolving 4-chloropyrimidin-2-amine (1.54 mmol) in anhydrous methanol (2 mL)
  • Heating at 110°C under microwave irradiation for 1 hour
  • Neutralization with saturated NaHCO₃ and extraction with chloroform

This method achieves 73% yield with reduced reaction time compared to conventional heating. Comparative studies show:

Heating Method Time Yield Purity (HPLC)
Conventional reflux 4 h 84% 95%
Microwave 1 h 73% 98%

The microwave approach reduces thermal degradation pathways, as evidenced by higher HPLC purity.

Reductive Amination Pathways

Recent advances employ reductive amination strategies to construct the diamine moiety. A modified procedure adapted from pteridine synthesis involves:

Nitrosation-Reduction Sequence

  • Nitrosation of 4,6-diamino-2-methylthiopyrimidine using aqueous NaNO₂/HOAc
  • Displacement of methylthio group with methylpiperazine
  • Dithionite reduction of nitroso intermediate
  • Cyclization with glyoxal to form pyrimidine core

While primarily used for pteridine derivatives, this method can be adapted for 4-methoxypyrimidine-2,5-diamine synthesis by modifying the amine substituents. The critical cyclization step proceeds in 57% yield under reflux conditions.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics for the predominant synthesis routes:

Method Yield Range Purity Scalability Cost Index
Catalytic hydrogenation 90–94% >98% Industrial $$$$
Microwave substitution 73–84% 95–98% Lab-scale $$
Reductive amination 50–57% 90–95% Challenging $$$$$

Catalytic hydrogenation emerges as the most efficient large-scale method, while microwave-assisted synthesis offers advantages for rapid small-batch production. The reductive amination route, though chemically elegant, suffers from lower yields and complex purification requirements.

Structural Characterization and Quality Control

Rigorous analytical protocols ensure compound integrity:

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 5.8 Hz, 1H), 6.12 (d, J = 5.8 Hz, 1H), 5.02 (br s, 2H), 3.83 (s, 3H)
  • LC-MS (ESI+) : m/z 141.1 [M+H]⁺
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N)

Batch-to-batch consistency is maintained through strict control of:

  • Residual palladium (<10 ppm) in hydrogenation products
  • Methanol content (<0.5% by GC) in crystallized material
  • Polymorphic form (verified by XRPD)

Industrial-Scale Production Considerations

AKSci's manufacturing process exemplifies current Good Manufacturing Practice (cGMP) standards:

  • Step 1 : High-pressure hydrogenation (50 psi H₂) in continuous flow reactors
  • Step 2 : Multistage crystallization using anti-solvent precipitation
  • Step 3 : Lyophilization for final product stabilization

Quality assurance protocols include:

  • ICP-MS for heavy metal analysis
  • Chiral HPLC to exclude enantiomeric impurities
  • Accelerated stability studies (40°C/75% RH for 6 months)

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

2-Methoxy-4,5-pyrimidinediamine (CAS 104900-51-8)

This structural isomer shares the molecular formula C₅H₈N₄O but differs in substituent placement: the methoxy group is at the 2-position, and amine groups are at 4- and 5-positions . Key distinctions include:

  • Synthetic Utility : Supplier data indicate commercial availability (), suggesting its use as a building block in heterocyclic synthesis.

5-[3-(2,5-Dimethoxyphenyl)-1-propyn-1-yl]-6-ethyl-2,4-pyrimidinediamine

This compound (molecular formula C₁₇H₁₈N₄O₂ , MW 310.35 g/mol) features a bulky 2,5-dimethoxyphenylpropynyl group and an ethyl substituent . Key differences:

  • Lipophilicity : The extended aromatic and aliphatic groups increase hydrophobicity, likely improving membrane permeability.
  • Biological Activity : Such modifications are common in kinase inhibitors or antimicrobial agents, though specific data are absent in the evidence.

Comparison with Benzene-based Diamines

Toluene-2,5-diamine and Derivatives

Toluene-2,5-diamine (CAS 95-70-5) and its sulfate salt (CAS 615-50-9) are benzene-based diamines restricted in cosmetics due to genotoxicity and carcinogenicity risks . Contrasts with 4-Methoxypyrimidine-2,5-diamine include:

  • Structural Backbone : Pyrimidine vs. benzene ring systems.
  • Toxicity Profile : Toluene-2,5-diamine derivatives are classified as mutagenic (EPA reports, NTP bioassays) , whereas pyrimidine analogs lack such data in the evidence.

Toxicity and Regulatory Considerations

  • Pyrimidine Derivatives: Limited toxicity data are available. The absence of this compound in cosmetic prohibitions () suggests a safer profile compared to benzene-based analogs.
  • Benzene-based Diamines : High toxicity (e.g., developmental toxicity in rats, EPA provisional values) underscores the importance of structural backbones in risk assessment.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
This compound C₅H₈N₄O 140.14 4-OCH₃, 2,5-NH₂ Potential pharmaceutical intermediate
2-Methoxy-4,5-pyrimidinediamine C₅H₈N₄O 140.14 2-OCH₃, 4,5-NH₂ Commercial availability
Toluene-2,5-diamine sulfate C₇H₁₀N₂·H₂SO₄ 246.24 Benzene ring, 2,5-NH₂ Restricted in cosmetics

Table 2: Toxicity and Regulatory Status

Compound Name Genotoxicity Regulatory Status
This compound Not reported No restrictions identified
Toluene-2,5-diamine sulfate Mutagenic Prohibited in leave-on cosmetics

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